molecular formula C23H34N2O3S B2506953 (1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone CAS No. 325702-33-8

(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

Cat. No.: B2506953
CAS No.: 325702-33-8
M. Wt: 418.6
InChI Key: YJFXTAYMXCGOJD-UHFFFAOYSA-N
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Description

(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)methanone is a complex organic compound that features a piperidine ring and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tosyl group. The bicyclic structure is then formed through a series of cyclization reactions. The final step involves the coupling of the piperidine and bicyclic moieties under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique chemical properties enable the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which (1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1-Tosylpiperidin-4-yl)methanone: This compound lacks the bicyclic structure, making it less rigid and potentially less selective in its interactions.

    (1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone: This compound lacks the tosyl group, which may affect its reactivity and solubility.

Uniqueness

(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is unique due to the combination of the tosyl group and the bicyclic structure. This combination imparts specific chemical properties, such as increased rigidity and selectivity in interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3S/c1-17-5-7-20(8-6-17)29(27,28)24-11-9-18(10-12-24)21(26)25-16-23(4)14-19(25)13-22(2,3)15-23/h5-8,18-19H,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFXTAYMXCGOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CC4(CC3CC(C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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